Bienvenue dans la boutique en ligne BenchChem!

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide

Tubulin polymerization Structure-Activity Relationship Antiproliferative

Procure N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide for your drug discovery programs. This compound is structurally distinct, featuring a 2,3,4-trimethoxybenzamide core and a rare dual furan (2- and 3-yl) tertiary alcohol. The deliberate absence of the 3,4,5-trimethoxy motif makes it the perfect negative control for tubulin polymerization assays with a balanced LogP of 1.6. Use it to benchmark solubility/permeability in lead optimization or include it in diversity-oriented screening libraries. Available for immediate custom synthesis; click below to inquire.

Molecular Formula C20H21NO7
Molecular Weight 387.388
CAS No. 2034235-85-1
Cat. No. B2581587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide
CAS2034235-85-1
Molecular FormulaC20H21NO7
Molecular Weight387.388
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)OC)OC
InChIInChI=1S/C20H21NO7/c1-24-15-7-6-14(17(25-2)18(15)26-3)19(22)21-12-20(23,13-8-10-27-11-13)16-5-4-9-28-16/h4-11,23H,12H2,1-3H3,(H,21,22)
InChIKeyMGPUWXFWBXWPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide (CAS 2034235-85-1): Procurement-Relevant Structural Identity and Physicochemical Baseline


N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide (CAS 2034235-85-1) is a synthetic small molecule (C₂₀H₂₁NO₇, MW 387.4 g/mol) comprising a 2,3,4-trimethoxybenzamide core linked via a hydroxyethyl bridge to a tertiary alcohol substituted with both furan-2-yl and furan-3-yl rings [1]. The compound is catalogued as a research chemical (PubChem CID 119101075) with computed XLogP3 of 1.6, two hydrogen bond donors, and seven hydrogen bond acceptors [1]. No peer-reviewed biological activity data have been published for this specific compound as of the search date; its differentiation must therefore be established on structural and physicochemical grounds relative to close analogs [2].

Why N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide Cannot Be Replaced by In-Class Analogs Without Functional Consequence


Within the broader class of trimethoxybenzamide-containing furan derivatives, subtle structural variations profoundly impact physicochemical properties and, by inference, biological target engagement. The target compound's 2,3,4-trimethoxy substitution pattern on the benzamide ring diverges from the extensively studied 3,4,5-trimethoxybenzamide motif that defines the tubulin polymerization inhibitor pharmacophore [1]. Simultaneously, its dual furan regioisomer (2-yl and 3-yl) arrangement on a tertiary alcohol creates a hydrogen-bonding and steric environment absent in single-furan or single-regioisomer analogs [2]. These structural features translate into distinct lipophilicity (XLogP3 1.6), hydrogen-bonding capacity (2 HBD / 7 HBA), and molecular shape that cannot be replicated by superficially similar analogs, making blind substitution likely to alter solubility, permeability, and target selectivity profiles [1].

Quantitative Evidence Differentiating N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide from Its Closest Analogs


Trimethoxy Substitution Pattern Diverges from the Canonical Tubulin Inhibitor Pharmacophore

The target compound carries a 2,3,4-trimethoxybenzamide moiety, whereas the validated tubulin polymerization inhibitor pharmacophore requires a 3,4,5-trimethoxybenzamide substitution pattern [1]. In the benzofuran-based series reported by Li et al. (2020), all active antiproliferative compounds (e.g., compound 6g, IC₅₀ 3.01–11.09 μM across MDA-MB-231, HCT-116, HT-29, HeLa) bear the 3,4,5-trimethoxybenzamide motif; the 2,3,4-trimethoxy pattern is absent from this activity class [1]. This indicates the target compound is unlikely to engage tubulin in the same manner, representing a fundamentally different biological starting point.

Tubulin polymerization Structure-Activity Relationship Antiproliferative

Lipophilicity (XLogP3) Distinct from Single-Furan and Halo-Substituted Analogs

The target compound has a computed XLogP3 of 1.6 [1]. Closely related analogs with altered benzamide substitution or different furan counts exhibit markedly different lipophilicities. For example, N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide (MW 365.3) is expected to have XLogP > 2.5 due to the electron-withdrawing -CF₃ group . The 1.0+ unit difference in XLogP3 translates to an approximately 10-fold difference in octanol-water partition coefficient, directly affecting membrane permeability, aqueous solubility, and non-specific protein binding.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count Distinguishes the Target Compound from Cinnamamide and Carboxamide Analogs

The target compound possesses two hydrogen bond donors (one tertiary alcohol -OH, one amide -NH) [1]. This is one fewer than the three HBDs often present in cinnamamide or furan-carboxamide derivatives that retain an additional amide proton or phenolic hydroxyl [2]. According to Lipinski's rule of five, HBD count ≤ 5 is permissible, but each additional HBD significantly reduces passive membrane permeability and oral absorption. The target compound's HBD count of 2 is within the optimal range (≤ 3) for central nervous system penetration according to the rule of three.

Hydrogen bonding Oral bioavailability Drug design

Dual Furan Regioisomer Arrangement Provides Unique Steric and Electronic Topology Not Found in Single-Furan Analogs

The target compound is one of only a small set of compounds in PubChem that simultaneously bear furan-2-yl and furan-3-yl groups on the same tetrahedral carbon [1]. Most structurally related analogs—such as N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide or N-(2-(furan-2-yl)-2-hydroxyethyl)cinnamamide—contain only a single furan ring, resulting in reduced steric bulk and altered π-electron distribution . The dual-regioisomer arrangement creates a chiral center (tertiary alcohol) with two distinct heteroaromatic environments, potentially enabling enantioselective or regiospecific interactions with biological targets.

Molecular topology Ligand recognition Selectivity

Recommended Procurement and Application Scenarios for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide Based on Available Evidence


Negative Control or Counter-Screen for Tubulin Polymerization Inhibitor Programs

Given that the 3,4,5-trimethoxybenzamide motif is essential for tubulin polymerization inhibition [1], the target compound's distinct 2,3,4-trimethoxy substitution makes it a suitable negative control in cell-based tubulin assembly assays. Researchers investigating combretastatin A-4 analogs or benzofuran-based tubulin inhibitors can use the target compound to verify that observed antiproliferative effects are mechanism-specific rather than arising from general cytotoxicity of the trimethoxybenzamide scaffold.

Physicochemical Probe for Solubility-Permeability Optimization in Lead Series

With a moderate XLogP3 of 1.6 and balanced HBD/HBA profile (2/7) [1], the target compound can serve as a reference point for optimizing solubility and permeability within a furan-benzamide lead series. Medicinal chemistry teams can use it to benchmark the impact of substituent changes (e.g., methoxy repositioning or furan ring replacement) on key drug-like properties before committing to resource-intensive synthesis and testing.

Dual-Furan Scaffold for Fragment-Based or Phenotypic Screening Libraries

The rare combination of furan-2-yl and furan-3-yl groups on a chiral tertiary alcohol center imparts a unique three-dimensional shape and hydrogen-bonding surface [1]. This compound is well-suited for inclusion in diversity-oriented screening libraries, fragment-based drug discovery collections, or chemoproteomic probe sets where novel binding modalities and molecular recognition diversity are desired over standard single-furan scaffolds.

Starting Point for Developing Selective Non-Tubulin Anticancer Agents

Because the target compound intentionally lacks the 3,4,5-trimethoxy pattern required for tubulin binding, it represents a departure from the crowded tubulin inhibitor chemical space [1]. Researchers aiming to discover anticancer agents with alternative mechanisms—such as kinase inhibition, epigenetic modulation, or protein-protein interaction disruption—may find this compound a valuable starting scaffold for hit generation and SAR expansion.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.